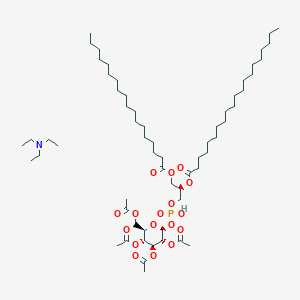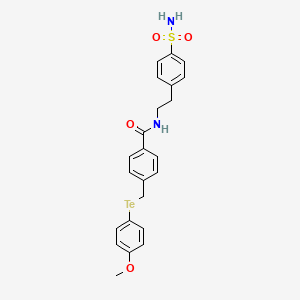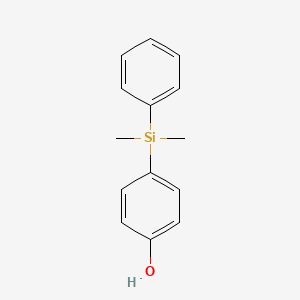
4-Dimethylphenylsilylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dimethylphenylsilylphenol is an organosilicon compound characterized by the presence of a phenol group attached to a dimethylphenylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylphenylsilylphenol typically involves the reaction of phenol with dimethylphenylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the silicon atom of dimethylphenylchlorosilane, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Dimethylphenylsilylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Dimethylphenylsilylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 4-Dimethylphenylsilylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and π-π interactions, while the silyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Dimethylphenylsilanol: Similar to 4-Dimethylphenylsilylphenol but with a hydroxyl group attached to the silicon atom instead of the phenyl ring.
Trimethylsilylphenol: Contains a trimethylsilyl group instead of a dimethylphenylsilyl group.
Uniqueness: this compound is unique due to the presence of both a phenol group and a dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C14H16OSi |
|---|---|
Molekulargewicht |
228.36 g/mol |
IUPAC-Name |
4-[dimethyl(phenyl)silyl]phenol |
InChI |
InChI=1S/C14H16OSi/c1-16(2,13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11,15H,1-2H3 |
InChI-Schlüssel |
QXIQBDCQUFEYPC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








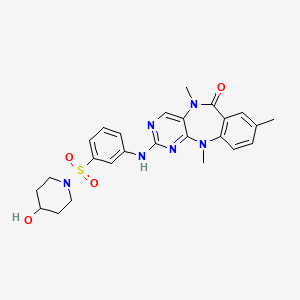
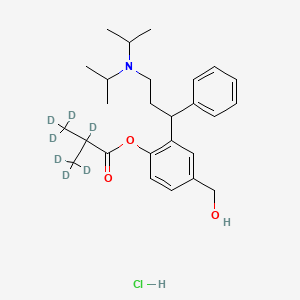
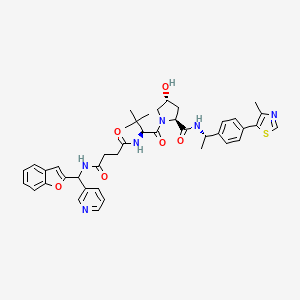
![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)

